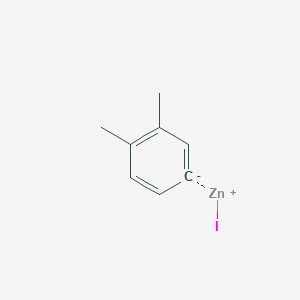

3,4-Dimethylphenylzinc iodide

Beschreibung

Historical Development and Evolution of Organozinc Reagents in Synthetic Chemistry

The field of organometallic chemistry began in 1849 with the pioneering work of Edward Frankland, who first synthesized diethylzinc (B1219324). digitellinc.comwikipedia.org This discovery was a cornerstone that contributed to the development of the theory of valence. digitellinc.com Frankland's initial synthesis involved heating ethyl iodide with zinc metal, which produced a volatile and colorless liquid that was pyrophoric, igniting spontaneously in air. wikipedia.orgacs.org The zinc used in these early reactions required activation, with the zinc-copper couple being one such form utilized by Frankland. wikipedia.org

Following Frankland's discovery, the latter half of the 19th century saw further exploration into the preparation and use of organozinc compounds. oup.com In 1858, James Alfred Wanklyn, a student in Frankland's laboratory, reported the synthesis of a zincate nucleophile. digitellinc.com A few years later, Frankland and his student, B. F. Duppa, described the reaction of dialkylzinc reagents with oxalate (B1200264) esters. digitellinc.com Major advancements continued at Kazan Imperial University, where Aleksandr Mikhailovich Butlerov and his student, Aleksandr Mikhailovich Zaitsev, pioneered the use of alkylzinc reagents to synthesize tertiary alcohols from acid chlorides. digitellinc.com Zaitsev's work was further extended by his own students to include aldehydes and formate (B1220265) esters as carbonyl components, enabling the synthesis of secondary alcohols. digitellinc.com

A significant and lasting contribution from this era is the Reformatsky reaction, developed by Sergei Nikolaevich Reformatskii. He modified the existing reaction by using an α-halocarboxylate ester in place of an alkyl halide. digitellinc.com Around the same time, Gavriil Gavrilovich Gustavson reported a zinc-based method for preparing cyclopropanes. digitellinc.com Despite these developments, the discovery of Grignard reagents, which were more reactive and, at the time, easier to prepare, led to organozinc compounds being largely overshadowed for a considerable period. oup.com It was much later that the scientific community recognized that the lower reactivity of organozinc halides could be a significant advantage, as it allows for the presence of reactive functional groups within the reagent itself. oup.com

Significance of Arylzinc Halides as Versatile Synthetic Intermediates

Arylzinc halides (ArZnX) are a class of organozinc reagents that have become indispensable in modern organic synthesis due to their unique combination of reactivity and functional group tolerance. acs.orgresearchgate.net Unlike more reactive organometallic counterparts like Grignard (organomagnesium) and organolithium reagents, organozinc compounds exhibit greater compatibility with sensitive functional groups such as esters, nitriles, and ketones. wikipedia.orgacs.orgacs.org This chemoselectivity means they can be used in the synthesis of complex molecules without the need for extensive use of protecting groups. acs.org

The primary method for preparing arylzinc halides has evolved. Initially, they were often prepared through the transmetalation of aryllithium or arylmagnesium halides with a zinc halide (ZnX₂) in a solvent like tetrahydrofuran (B95107) (THF). acs.org More convenient and atom-economical methods have since been developed, involving the direct oxidative addition of an aryl halide (ArX) to activated zinc powder in polar solvents. acs.org This direct insertion method works for aryl iodides and bromides, including those bearing electron-withdrawing or electron-donating groups. acs.orgnih.gov Electrochemical methods using a sacrificial zinc anode have also been developed to generate arylzinc species efficiently. organic-chemistry.org

Arylzinc halides are most prominently used as nucleophilic partners in transition metal-catalyzed cross-coupling reactions. researchgate.net The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a powerful tool for forming carbon-carbon bonds. wikipedia.orgmt.com This reaction is widely used to couple arylzinc reagents with various electrophiles, including aryl halides, vinyl halides, and acyl chlorides, to construct complex molecular architectures. acs.orgmt.com For instance, the palladium-catalyzed reaction of arylzinc halides with allylic halides is an efficient method for producing functionalized allylbenzenes. nih.gov Their utility also extends to three-component reactions, such as the synthesis of benzhydrylamines from arylzinc halides, benzaldehydes, and secondary amines. thieme-connect.com

Specific Research Context and Importance of 3,4-Dimethylphenylzinc Iodide

This compound is a specific example of an arylzinc halide that serves as a valuable reagent in organic synthesis. As part of this class of compounds, its importance lies in its role as a nucleophilic source of the 3,4-dimethylphenyl group, which can be transferred to various electrophilic substrates through catalyzed cross-coupling reactions. smolecule.com

The synthesis of this compound typically involves the direct insertion of activated zinc into 4-iodo-1,2-dimethylbenzene (B1295298). This preparation is often performed in an ethereal solvent like tetrahydrofuran (THF), yielding a solution of the organozinc reagent that can be used directly in subsequent reactions. acs.orgmdpi.comsigmaaldrich.com

The primary application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. mt.comsmolecule.com In these reactions, it couples with aryl or vinyl halides to form biaryl or vinyl-aryl structures, which are common motifs in pharmaceuticals and materials science. smolecule.com The presence of the two methyl groups on the phenyl ring influences the electronic and steric properties of the reagent, which can affect its reactivity and the properties of the final products. smolecule.com For example, it can be used in acylative Negishi couplings to synthesize substituted chalcones, which are important intermediates. mdpi.com The functional group tolerance of organozinc reagents means that this compound can be coupled with substrates containing various functional groups that would be incompatible with more reactive organometallic reagents. acs.org

Data Tables

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 312692-97-0 |

| Molecular Formula | C₈H₉IZn |

| Molecular Weight | 297.45 g/mol |

| IUPAC Name | iodo(3,4-xylyl)zinc |

| Synonyms | This compound |

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1,2-dimethylbenzene-5-ide;iodozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9.HI.Zn/c1-7-5-3-4-6-8(7)2;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMVACXRZXUZIP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=[C-]C=C1)C.[Zn+]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4 Dimethylphenylzinc Iodide

Direct Oxidative Addition Strategies

The direct insertion of metallic zinc into the carbon-iodine bond of 4-iodo-1,2-dimethylbenzene (B1295298) is a primary method for the synthesis of 3,4-Dimethylphenylzinc iodide. The efficiency of this heterogeneous reaction is highly dependent on the reactivity of the zinc metal and the presence of activating agents and suitable solvents.

Utilization of Activated Zinc (e.g., Rieke Zinc)

Highly reactive forms of zinc, such as Rieke Zinc, are often employed to facilitate the oxidative addition. nih.gov Rieke Zinc is prepared by the reduction of a zinc salt, typically ZnCl₂, with a potent reducing agent like lithium naphthalenide. nih.gov This process yields a finely divided, highly active form of zinc that readily reacts with aryl iodides. The increased surface area and defect-rich nature of Rieke Zinc significantly enhance the rate of insertion into the C-I bond of 4-iodo-1,2-dimethylbenzene, leading to the formation of this compound under milder conditions than those required for unactivated zinc dust. nih.gov

The reactivity of Rieke Zinc is influenced by the method of its preparation. For instance, sodium-reduced Rieke zinc has been shown to be sufficiently reactive for oxidative addition with aryl iodides at ambient temperature. nih.gov

Influence of Activating Agents (e.g., LiCl, TMSCl, DMSO)

Trimethylsilyl (B98337) chloride (TMSCl) is another activating agent that can be used to enhance the rate of organozinc formation. wiley-vch.de Its mechanism is thought to involve the removal of passivating oxide layers from the zinc surface, thus exposing the reactive metal. nih.gov Research has also indicated that TMSCl can aid in the solubilization of organozinc intermediates from the zinc metal surface after the oxidative addition has occurred. wiley-vch.de

Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can also act as activating agents. Prior to the widespread use of LiCl, solvents such as DMSO and N,N-dimethylformamide (DMF) were essential for the efficient synthesis of organozinc reagents from organohalides. nih.govnih.gov DMSO has been shown to accelerate the oxidative addition step of the reaction. nih.gov

| Activating Agent | Proposed Mechanism of Action |

| Rieke Zinc | High surface area and reactivity due to preparation method. nih.gov |

| LiCl | Solubilizes organozinc intermediates from the zinc surface. nih.gov |

| TMSCl | Removes oxide layers and aids in solubilization of intermediates. nih.govwiley-vch.de |

| DMSO | Accelerates the oxidative addition step. nih.gov |

Solvent Effects in Direct Zinc Insertion

The choice of solvent plays a critical role in the direct synthesis of organozinc reagents. Tetrahydrofuran (B95107) (THF) is a commonly used solvent, particularly in conjunction with activating agents like LiCl. organic-chemistry.org The combination of THF and LiCl provides a robust system for the preparation of a wide array of arylzinc halides. organic-chemistry.org

Polar aprotic solvents such as DMSO and DMF have a pronounced effect on the reaction. nih.govnih.gov Studies have shown that DMSO can significantly accelerate the rate of the oxidative addition of the organoiodide to the zinc surface compared to THF. nih.gov However, once the surface intermediates are formed, their persistence is similar in both solvents. nih.gov The use of these polar solvents can sometimes present challenges in terms of solvent removal and compatibility with subsequent reaction steps. nih.gov

| Solvent | Key Effects on the Reaction |

| THF | Common solvent, effective especially with LiCl. organic-chemistry.org |

| DMSO | Accelerates the oxidative addition step. nih.gov |

| DMF | Similar to DMSO, promotes the reaction. nih.gov |

Halogen-Metal Exchange Protocols

An alternative to the direct insertion of zinc is the transmetalation from a more reactive organometallic precursor, which is typically formed via a halogen-metal exchange reaction.

Exchange from Aryl Organolithium Precursors

The synthesis can proceed through the initial formation of 3,4-dimethylphenyllithium. This is achieved by reacting 4-iodo-1,2-dimethylbenzene with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.orgharvard.edu The resulting 3,4-dimethylphenyllithium is then treated with a zinc salt, typically zinc iodide (ZnI₂), to undergo a transmetalation, yielding this compound. nih.gov This method is advantageous as the initial lithium-halogen exchange is often very rapid and efficient, even at low temperatures. harvard.eduscribd.com The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

Exchange from Aryl Grignard Reagents

Similarly, this compound can be prepared from the corresponding Grignard reagent. The first step involves the reaction of 4-iodo-1,2-dimethylbenzene with magnesium metal in an ethereal solvent like THF or diethyl ether to form 3,4-dimethylphenylmagnesium iodide. This Grignard reagent is then reacted with zinc iodide in a transmetalation step to afford the desired this compound. wikipedia.org The "turbo-Grignard" reagent, iPrMgCl·LiCl, has been shown to facilitate the preparation of a wide range of magnesium organometallics. nih.gov

| Precursor | Reagents for Formation | Transmetalation Reagent |

| Aryl Organolithium | 4-iodo-1,2-dimethylbenzene + n-BuLi or t-BuLi | ZnI₂ |

| Aryl Grignard Reagent | 4-iodo-1,2-dimethylbenzene + Mg | ZnI₂ |

Iodine-Zinc Exchange Reactions (e.g., using diethylzinc)

The iodine-zinc exchange reaction is a direct and efficient method for the preparation of arylzinc reagents. This process involves the reaction of an aryl iodide with a dialkylzinc reagent, most commonly diethylzinc (B1219324) (Et₂Zn). The reaction proceeds via the displacement of the iodine atom on the aromatic ring with a zinc species, forming the desired arylzinc iodide and a volatile alkyl iodide byproduct.

For the synthesis of this compound, the starting material is 4-iodo-1,2-dimethylbenzene. The reaction with diethylzinc can be facilitated by the use of a catalyst or promoter to enhance the reaction rate and yield. Research has shown that in the absence of a catalyst, the iodine-zinc exchange can be sluggish. However, the addition of a catalytic amount of a transition metal salt, such as copper(I) iodide (CuI), can significantly accelerate the reaction. For instance, treating an alkyl iodide with 1.5 equivalents of diethylzinc in the presence of 0.3 mol% CuI can lead to a complete exchange. nih.gov

The general scheme for this reaction is as follows:

(CH₃)₂C₆H₃I + (CH₃CH₂)₂Zn → (CH₃)₂C₆H₃ZnI + CH₃CH₂I

The reaction conditions, including solvent and temperature, play a crucial role in the efficiency of the iodine-zinc exchange. Ethereal solvents such as tetrahydrofuran (THF) are commonly employed due to their ability to solvate the organozinc species. The temperature is typically controlled to manage the exothermic nature of the reaction and to prevent unwanted side reactions.

Recent advancements in this area have explored the use of non-metallic organic superbases, such as t-Bu-P₄, to promote the iodine-zinc exchange. researchgate.net This base-promoted protocol allows for the preparation of functionalized aryl and heteroaryl zinc reagents from aryl iodides and diethylzinc. researchgate.net While specific data for this compound is not explicitly detailed in the available literature, the general methodology is applicable. The use of such promoters can potentially offer milder reaction conditions and broader functional group compatibility. researchgate.net

Transmetalation Routes from Other Organometallic Species

Transmetalation is another versatile method for the synthesis of this compound. This approach involves the reaction of a more electropositive organometallic species, such as an organolithium or organomagnesium (Grignard) reagent, with a zinc halide salt, typically zinc iodide (ZnI₂) or zinc bromide (ZnBr₂).

The first step in this two-step process is the preparation of the organolithium or organomagnesium precursor. For instance, 3,4-dimethylphenyllithium can be generated by the reaction of 4-bromo-1,2-dimethylbenzene or 4-iodo-1,2-dimethylbenzene with an alkyllithium reagent like n-butyllithium. Similarly, the corresponding Grignard reagent, 3,4-dimethylphenylmagnesium bromide, can be prepared by reacting 4-bromo-1,2-dimethylbenzene with magnesium metal.

Once the organolithium or organomagnesium reagent is formed, it is then treated with a solution of zinc iodide in a suitable solvent, such as THF. The transmetalation reaction occurs rapidly, driven by the difference in electronegativity between the metals, to afford this compound and the corresponding lithium or magnesium halide salt.

The general schemes for these transmetalation reactions are:

From Organolithium:

(CH₃)₂C₆H₃Li + ZnI₂ → (CH₃)₂C₆H₃ZnI + LiI

From Organomagnesium (Grignard reagent):

(CH₃)₂C₆H₃MgBr + ZnI₂ → (CH₃)₂C₆H₃ZnI + MgBrI

This method is particularly useful when the starting aryl halide is a bromide or chloride, which are generally less reactive in direct iodine-zinc exchange reactions. However, a significant consideration for transmetalation routes is the functional group tolerance. Organolithium and Grignard reagents are highly reactive and may not be compatible with sensitive functional groups such as esters, ketones, or nitriles present on the aromatic ring. Therefore, this method is best suited for substrates lacking such functionalities or when appropriate protecting group strategies are employed.

Optimization of Reaction Conditions for Yield and Functional Group Tolerance

The optimization of reaction conditions is critical to maximize the yield of this compound and to ensure its compatibility with a wide range of functional groups, particularly for its subsequent use in cross-coupling reactions like the Negishi coupling. mdpi.com

For Iodine-Zinc Exchange Reactions:

Key parameters that can be optimized include the choice and amount of catalyst, solvent, temperature, and reaction time.

| Parameter | Condition | Effect on Yield and Functional Group Tolerance |

| Catalyst | None | Slower reaction, may require higher temperatures, potentially lower yield. |

| CuI (catalytic) | Accelerates the reaction, allowing for milder conditions and potentially higher yields. nih.gov | |

| t-Bu-P₄ (promoter) | Enables the reaction to proceed under mild conditions, potentially improving functional group tolerance. researchgate.net | |

| Solvent | THF | Good solvating properties for organozinc reagents, commonly used. |

| Heptane/THF | A mixture of a non-polar and a polar solvent can sometimes improve reactivity and solubility. | |

| Temperature | 25 °C to 55 °C | Higher temperatures can increase the reaction rate but may also lead to decomposition or side reactions. Optimization is necessary to find the balance. nih.gov |

| Reagent Ratio | Excess diethylzinc | Using a slight excess of diethylzinc can help drive the reaction to completion. |

For Transmetalation Routes:

The primary considerations for optimizing transmetalation reactions are the temperature at which the organolithium or Grignard reagent is formed and the temperature of the subsequent transmetalation step.

| Parameter | Condition | Effect on Yield and Functional Group Tolerance |

| Formation of Precursor | Low temperature (-78 °C for organolithiums) | Crucial for preventing side reactions and decomposition of the highly reactive organolithium or Grignard reagents. |

| Transmetalation Temperature | Low temperature, followed by warming to room temperature | The addition of the zinc halide is typically performed at low temperatures, and the reaction is then allowed to warm to ensure complete transmetalation. |

| Solvent | THF or Diethyl ether | Ethereal solvents are essential for the formation and stability of the organolithium and Grignard precursors. |

Functional Group Tolerance:

Organozinc reagents are known for their excellent functional group tolerance compared to their more reactive organolithium and organomagnesium counterparts. This makes them highly valuable in the synthesis of complex molecules. The direct synthesis of arylzinc iodides via iodine-zinc exchange generally offers better functional group compatibility. Studies on related arylzinc reagents have shown that functional groups such as esters, nitriles, and even some ketones can be tolerated under optimized conditions. mdpi.com The milder nature of the iodine-zinc exchange, especially when promoted by non-metallic bases, is advantageous in this regard. researchgate.net

In the context of subsequent applications, such as Negishi cross-coupling reactions, the purity and stability of the prepared this compound solution are paramount. The choice of palladium or nickel catalyst and appropriate ligands for the cross-coupling step is also a critical area for optimization to achieve high yields of the desired coupled products. mdpi.com

Reactivity and Mechanistic Investigations of 3,4 Dimethylphenylzinc Iodide

Fundamental Reactivity Patterns

The reactivity of 3,4-Dimethylphenylzinc iodide is largely defined by the nature of the carbon-zinc bond. This bond possesses a significant degree of covalent character, rendering the reagent less reactive than its organolithium or Grignard counterparts. organicreactions.org This moderated reactivity is, however, advantageous, leading to enhanced chemoselectivity in its reactions.

Nucleophilic Character in C-C Bond Formations

This compound serves as an effective nucleophile in a variety of carbon-carbon bond-forming reactions, most notably in palladium- or nickel-catalyzed cross-coupling reactions, such as the Negishi coupling. organic-chemistry.orgwikipedia.org In these transformations, the organozinc reagent transfers its organic group to a transition metal center, which then undergoes reductive elimination to form the new C-C bond. illinois.edu The presence of the electron-donating methyl groups on the aromatic ring of this compound can enhance its nucleophilicity compared to unsubstituted phenylzinc halides, potentially leading to faster reaction rates in the transmetalation step of the catalytic cycle.

The general utility of arylzinc reagents in C-C bond formation is extensive. For instance, they can be coupled with a wide range of organic halides and triflates, including those based on aryl, vinyl, and allyl scaffolds. wikipedia.org This versatility makes this compound a valuable building block for the synthesis of complex organic molecules. The choice of the halide on the zinc atom can also influence reactivity, with iodides often showing higher reaction rates in palladium-catalyzed couplings compared to chlorides or bromides. rsc.org

Below is an illustrative table of representative Negishi cross-coupling reactions where an arylzinc reagent like this compound would be expected to perform well, based on the known reactivity of similar compounds.

| Electrophile | Catalyst | Product | Typical Yield (%) |

| 4-Iodoacetophenone | Pd(PPh₃)₄ | 4-Acetyl-3',4'-dimethylbiphenyl | 85-95 |

| Vinyl bromide | PdCl₂(dppf) | 3,4-Dimethylstyrene | 80-90 |

| Benzyl chloride | Ni(acac)₂ | 3,4-Dimethyl-1-benzylbenzene | 75-85 |

Note: The yields are typical for Negishi couplings with arylzinc reagents and may vary for this compound specifically.

Chemoselectivity and Functional Group Compatibility

The tolerance for various functional groups is a direct consequence of the relatively low polarity of the C-Zn bond. organicreactions.org This property makes this compound an ideal choice for late-stage functionalization in the synthesis of complex natural products and pharmaceuticals, where sensitive functional groups are often present. researchgate.netrsc.org For example, the direct insertion of zinc into aryl iodides can be achieved in the presence of sensitive groups like aldehydes and primary amides, with the resulting organozinc reagent being stable enough for subsequent coupling reactions. researchgate.netmdpi.com

The following table provides a summary of the compatibility of organozinc reagents with various functional groups, which is directly applicable to this compound.

| Functional Group | Compatibility | Notes |

| Ester | High | Generally unreactive towards esters. |

| Ketone | High | Tolerated in cross-coupling reactions. |

| Nitrile | High | Compatible with standard Negishi conditions. |

| Amide | High | Does not typically react with amides. |

| Aldehyde | Moderate | Can be tolerated, especially with mild reaction conditions. |

| Halide (Cl, Br) | High | Can be present on the coupling partner. |

Detailed Mechanistic Elucidation of Key Transformations

Understanding the reaction mechanisms involving this compound is crucial for optimizing reaction conditions and expanding its synthetic utility. While specific studies on this exact compound are limited, a wealth of information from related organozinc systems provides a strong basis for mechanistic understanding.

Kinetic Studies and Rate-Determining Steps

Kinetic studies of Negishi cross-coupling reactions have provided valuable insights into the rate-determining steps of the catalytic cycle. For many systems, the transmetalation step, where the organic group is transferred from zinc to the palladium or nickel catalyst, is considered to be rate-limiting. researchgate.net The rate of this step can be influenced by several factors, including the structure of the organozinc reagent, the nature of the ligands on the transition metal catalyst, and the solvent system. rsc.org

Studies on phenylzinc reagents have shown that the halide counter-ion on zinc can affect the reaction kinetics, with iodides generally leading to faster rates than chlorides. rsc.org This suggests that for this compound, the iodide counter-ion is beneficial for achieving high reaction efficiency. The electronic properties of the aryl group also play a role, with electron-rich systems potentially undergoing faster transmetalation.

Spectroscopic Probes of Reaction Intermediates

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and X-ray Absorption Spectroscopy (XAS), are powerful tools for characterizing the structure of organozinc reagents and identifying reaction intermediates. chemrxiv.orgresearchgate.net NMR spectroscopy can provide information about the solution-state structure of organozinc species, including the degree of aggregation and the nature of solvation. uu.nlnih.gov For example, changes in chemical shifts upon addition of coordinating solvents or salts can indicate the formation of different complexes in solution. nih.gov

Isotopic Labeling Studies to Confirm Pathways

Isotopic labeling is a powerful technique to elucidate reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. In the context of cross-coupling reactions involving organozinc reagents, isotopic labels, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), can be incorporated into the organozinc reagent or the coupling partner to provide insights into the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Although no specific isotopic labeling studies have been published for this compound, the general principles can be applied to hypothesize how such studies would confirm its reaction pathways. For instance, in a Negishi coupling reaction between this compound and an aryl halide, a ¹³C-labeled 3,4-dimethylphenyl group could be used. The position of the ¹³C label in the final biaryl product would confirm that the 3,4-dimethylphenyl group is transferred intact from the zinc reagent to the palladium center and then to the final product, consistent with the accepted Negishi coupling mechanism.

Furthermore, kinetic isotope effect (KIE) studies, where the rate of a reaction with a labeled substrate is compared to the rate with an unlabeled substrate, could provide information about the rate-determining step of the reaction. For example, a significant KIE upon deuteration of the aryl halide coupling partner at the position of C-X bond cleavage would suggest that oxidative addition is the rate-determining step. Conversely, the absence of a significant KIE at this position might indicate that transmetalation or reductive elimination is rate-limiting.

Influence of Ligands and Additives on Reactivity and Selectivity

The choice of ligands on the palladium catalyst and the use of additives are crucial for controlling the reactivity and selectivity of cross-coupling reactions involving organozinc reagents like this compound. nih.gov Ligands can influence the electronic and steric environment of the metal center, thereby affecting the rates of the individual steps in the catalytic cycle. pitt.edu Additives can play various roles, such as solubilizing the organozinc reagent, activating the catalyst, or facilitating the transmetalation step. researchgate.netresearchgate.netnsf.gov

Influence of Ligands:

The reactivity and selectivity of cross-coupling reactions are highly dependent on the nature of the phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands coordinated to the palladium catalyst. scilit.comnih.gov Electron-rich and bulky ligands generally promote the oxidative addition and reductive elimination steps. nih.gov For instance, in the Negishi coupling of secondary alkylzinc halides, the use of bulky biaryldialkylphosphine ligands has been shown to effectively promote the desired reductive elimination over undesired β-hydride elimination. organic-chemistry.org While specific data for this compound is unavailable, it is reasonable to expect that similar ligand effects would be observed.

Table 1: Hypothetical Influence of Ligand Type on the Negishi Coupling of this compound with an Aryl Bromide This table is illustrative and based on general principles of cross-coupling reactions, as specific data for this compound is not available.

| Ligand Type | Expected Effect on Reactivity | Expected Effect on Selectivity (Biaryl vs. Homocoupling) |

| Monodentate Phosphines (e.g., PPh₃) | Moderate reactivity | Good |

| Bulky Monodentate Phosphines (e.g., P(t-Bu)₃) | High reactivity | Excellent |

| Bidentate Phosphines (e.g., dppf) | High reactivity and catalyst stability | Excellent |

| N-Heterocyclic Carbenes (NHCs) | Very high reactivity, good for challenging substrates | Excellent |

Influence of Additives:

Additives can have a profound impact on the outcome of Negishi coupling reactions. nih.gov One of the most common and effective additives is lithium chloride (LiCl). researchgate.netresearchgate.netnsf.gov Organozinc halides often exist as aggregates in solution, which can reduce their reactivity. LiCl is known to break up these aggregates by forming more soluble and reactive "ate" complexes (e.g., [RZnX₂]⁻Li⁺), thereby facilitating the transmetalation step. researchgate.netresearchgate.netnsf.gov This effect has been shown to be crucial for the efficient synthesis of organozinc reagents and their subsequent use in cross-coupling reactions. researchgate.netresearchgate.netnsf.gov

Another common additive is N,N,N',N'-tetramethylethylenediamine (TMEDA). In some Zn-mediated cross-couplings, TMEDA has been shown to be critical for achieving high yields and selectivity, potentially by coordinating to the zinc species and modifying its reactivity. nih.govnih.gov

Table 2: Hypothetical Effect of Additives on the Yield of a Negishi Coupling Reaction with this compound This table is illustrative and based on general principles of the role of additives in Negishi coupling, as specific data for this compound is not available.

| Additive | Concentration (equiv.) | Expected Yield (%) |

| None | - | Low to moderate |

| LiCl | 1.0 | High |

| TMEDA | 1.0 | High |

| LiCl + TMEDA | 1.0 + 1.0 | Potentially very high |

Applications of 3,4 Dimethylphenylzinc Iodide in Catalytic Organic Synthesis

Transition Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient construction of biaryl and aryl-substituted frameworks. 3,4-Dimethylphenylzinc iodide is a competent coupling partner in these transformations, reacting with a range of organic electrophiles under the influence of various transition metal catalysts.

The Negishi coupling, a palladium-catalyzed reaction between an organozinc compound and an organic halide or triflate, is a powerful tool for C-C bond formation. nih.gov In this context, this compound can be effectively coupled with various aryl, vinyl, and alkyl halides. The general catalytic cycle involves the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.

The choice of palladium precursor and ligand is crucial for achieving high efficiency and selectivity. Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. organic-chemistry.org The ligand plays a critical role in stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. For the coupling of arylzinc reagents like this compound, sterically bulky and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Fu research groups, have demonstrated considerable efficacy. organic-chemistry.orgnih.gov These ligands enhance the rate of the catalytic cycle and can improve the reaction's functional group tolerance.

While specific data for this compound is not extensively tabulated in readily available literature, the following table illustrates typical conditions and outcomes for the Negishi coupling of similar arylzinc reagents with aryl halides, which are expected to be comparable for this compound.

Illustrative Data for Palladium-Catalyzed Negishi Coupling of Arylzinc Reagents

| Entry | Aryl Halide | Catalyst System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Iodoanisole | Pd(OAc)₂ / SPhos | Toluene | RT | >95 |

| 2 | 4-Bromobenzonitrile | Pd₂(dba)₃ / XPhos | Dioxane | 80 | 92 |

| 3 | 2-Chloropyridine | Pd(OAc)₂ / RuPhos | t-BuOH | 100 | 88 |

| 4 | Phenyl triflate | Pd(dba)₂ / dppf | THF | 60 | 85 |

This table is illustrative and based on general outcomes for arylzinc reagents in Negishi coupling reactions.

Nickel catalysts offer a more cost-effective and earth-abundant alternative to palladium for cross-coupling reactions. wikipedia.org Nickel-catalyzed Negishi-type couplings of arylzinc reagents, including this compound, with aryl and heteroaryl halides have been developed. organic-chemistry.org These reactions often proceed under milder conditions and can exhibit different selectivity compared to their palladium-catalyzed counterparts.

The catalytic cycle for nickel-catalyzed cross-coupling is believed to involve Ni(0)/Ni(II) or Ni(I)/Ni(III) intermediates. nih.govchemrxiv.org Common nickel precursors include Ni(acac)₂ and NiCl₂(dme). Bidentate nitrogen-based ligands, such as 2,2'-bipyridine (B1663995) and its derivatives, are frequently employed to stabilize the nickel catalyst and promote the desired reactivity. organic-chemistry.orgnih.gov The addition of salts like LiBF₄ has been shown to improve both the yield and isomeric retention in some cases. organic-chemistry.org

The following table provides representative examples of nickel-catalyzed cross-coupling reactions with arylzinc reagents, which can be extrapolated to the reactivity of this compound.

Representative Data for Nickel-Catalyzed Cross-Coupling of Arylzinc Reagents

| Entry | Aryl Halide | Catalyst System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Iodotoluene | Ni(acac)₂ / bipy | DMF | 60 | 91 |

| 2 | 4-Chlorobenzotrifluoride | NiCl₂(dme) / terpy | DMA | 80 | 85 |

| 3 | 2-Bromoanisole | Ni(cod)₂ / dppf | THF | RT | 88 |

| 4 | 3-Iodopyridine | NiBr₂ / phen | NMP | 50 | 93 |

This table is illustrative and based on general outcomes for arylzinc reagents in nickel-catalyzed cross-coupling reactions.

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, have a long history in organic synthesis. While traditionally used for the coupling of aryl halides with nucleophiles like amines, alcohols, and thiols, copper can also mediate the cross-coupling of organometallic reagents. nih.govuu.nlorganic-chemistry.org

Recent advancements have shown that copper(I) iodide can catalyze the Negishi-type coupling of diarylzinc reagents with aryl iodides under ligand-free conditions. organic-chemistry.org This methodology provides a cost-effective and low-toxicity alternative to palladium and nickel. The reaction is believed to proceed through the formation of a diarylzincate complex with lithium chloride, which then undergoes transmetalation with copper(I) iodide to generate a copper-aryl intermediate. This intermediate subsequently reacts with the aryl iodide to form the biaryl product. organic-chemistry.org Given this mechanism, it is plausible that this compound could participate in similar copper-catalyzed cross-coupling reactions.

The following table illustrates the potential scope of such a reaction with this compound, based on reported data for diarylzinc reagents.

Postulated Data for Copper-Catalyzed Cross-Coupling of this compound

| Entry | Aryl Iodide | Catalyst | Solvent | Temp (°C) | Postulated Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Iodoacetophenone | CuI | DMF | 100 | 85-90 |

| 2 | Methyl 4-iodobenzoate | CuI | DMF | 100 | 80-85 |

| 3 | 4-Iodonitrobenzene | CuI | DMF | 100 | 75-80 |

| 4 | 1-Iodo-4-(trifluoromethyl)benzene | CuI | DMF | 100 | 88-93 |

This table is based on the reported reactivity of diarylzinc reagents in copper-catalyzed Negishi coupling and represents postulated outcomes for this compound. organic-chemistry.org

Iron, being the most abundant and least toxic transition metal, has emerged as a highly attractive catalyst for cross-coupling reactions. researchgate.netyoutube.com Iron-catalyzed cross-coupling of arylzinc reagents with alkyl halides and sulfonates has been successfully demonstrated. organic-chemistry.orgthieme-connect.com These reactions typically employ simple iron salts like FeCl₃ or Fe(acac)₃ and often require the presence of an additive such as N,N,N',N'-tetramethylethylenediamine (TMEDA). organic-chemistry.orgthieme-connect.com

The mechanism of iron-catalyzed cross-coupling is thought to involve radical pathways, which distinguishes it from the concerted mechanisms often proposed for palladium and nickel. princeton.edu The presence of a magnesium salt has been found to be crucial for the promotion of some iron-catalyzed coupling reactions involving organozinc reagents. thieme-connect.com The use of functionalized arylzinc reagents in these reactions has been shown to be effective, suggesting that this compound would be a suitable coupling partner. organic-chemistry.org

Below is a table of representative iron-catalyzed cross-coupling reactions of arylzinc reagents with alkyl electrophiles, indicative of the potential applications of this compound.

Representative Data for Iron-Catalyzed Cross-Coupling of Arylzinc Reagents

| Entry | Alkyl Electrophile | Catalyst System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1-Bromooctane | FeCl₃ / TMEDA | THF/NMP | 25 | 92 |

| 2 | Cyclohexyl tosylate | Fe(acac)₃ / TMEDA | THF | 60 | 85 |

| 3 | 1-Iododecane | FeCl₂ / TMEDA | Et₂O | 35 | 90 |

| 4 | Benzyl bromide | Fe(acac)₃ | THF | RT | 95 |

This table is illustrative and based on general outcomes for arylzinc reagents in iron-catalyzed cross-coupling reactions.

The performance of transition metal-catalyzed cross-coupling reactions is highly dependent on the nature of the ligand coordinated to the metal center. Ligand design and catalyst optimization are therefore critical aspects of developing efficient and selective coupling methodologies for reagents like this compound.

In nickel-catalyzed systems, nitrogen-based ligands like bipyridines and phenanthrolines, as well as N-heterocyclic carbenes (NHCs), have proven to be effective. wikipedia.orgorganic-chemistry.org These ligands can stabilize the various oxidation states of nickel involved in the catalytic cycle and influence the selectivity of the reaction.

For iron-catalyzed couplings, simple additives like TMEDA often play a role similar to that of more complex ligands in palladium and nickel catalysis, although the development of specific ligand-supported iron catalysts is an active area of research. nih.gov

The optimization of a catalytic system for the cross-coupling of this compound would involve screening a variety of ligands and reaction conditions (solvent, temperature, additives) to maximize the yield and selectivity for the desired product.

Conjugate Addition Reactions to Unsaturated Systems

Conjugate addition, or Michael addition, is a key reaction for the formation of C-C bonds in which a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. nih.gov Organozinc reagents, including arylzinc iodides, can serve as effective nucleophiles in this transformation.

Interestingly, it has been reported that the conjugate addition of arylzinc iodides to enones can proceed efficiently in the absence of a transition metal catalyst, particularly when dimethoxyethane (DME) is used as the solvent. nih.gov The reaction is sensitive to the method of preparation of the organozinc reagent, with those prepared by the direct insertion of zinc in the presence of LiCl showing high reactivity. The reaction proceeds smoothly with a variety of substituted enones and arylzinc iodides, tolerating both electron-donating and electron-withdrawing groups. nih.gov

While uncatalyzed conjugate addition is effective, transition metal catalysis can also be employed to facilitate this transformation, potentially under milder conditions or with a broader substrate scope. Copper catalysts, in particular, are known to promote the conjugate addition of organometallic reagents.

The following table provides examples of the uncatalyzed conjugate addition of arylzinc iodides to enones, which would be representative of the expected reactivity of this compound.

Data for Uncatalyzed Conjugate Addition of Arylzinc Iodides to Enones

| Entry | Enone | Arylzinc Iodide | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Chalcone (B49325) | Phenylzinc iodide | DME | 50 | 95 |

| 2 | 4'-Methylchalcone | Phenylzinc iodide | DME | 50 | 92 |

| 3 | 4-Chlorochalcone | Phenylzinc iodide | DME | 50 | 96 |

| 4 | Chalcone | 4-Methoxyphenylzinc iodide | DME | 50 | 94 |

This table is based on reported data for the uncatalyzed conjugate addition of arylzinc iodides. nih.gov

Stereoselective Conjugate Additions

While specific research detailing the use of this compound in stereoselective conjugate additions is not extensively documented in readily available literature, the broader class of arylzinc reagents is well-established in this area. These reactions, often catalyzed by transition metals like rhodium, involve the 1,4-addition of the aryl group to an α,β-unsaturated carbonyl compound. This methodology is crucial for creating chiral molecules with high enantiomeric excess.

For instance, protocols for the catalytic asymmetric synthesis of 2-aryl-4-piperidones have been developed using various arylzinc reagents. nih.gov In these reactions, the arylzinc compound acts as a nucleophile, adding to a pyridone derivative in a rhodium-catalyzed process, typically achieving high levels of stereocontrol (≥99% enantiomeric excess). nih.gov This highlights the potential of reagents like this compound to participate in similar transformations to generate stereochemically rich and complex nitrogen-containing heterocyclic structures.

The general mechanism for such reactions involves the formation of a chiral catalyst-substrate complex, which then directs the nucleophilic attack of the arylzinc reagent from a specific face of the molecule, thereby controlling the stereochemical outcome. The efficiency and selectivity of these additions are highly dependent on the choice of metal catalyst, chiral ligand, and reaction conditions.

Carbozincation Reactions

Carbozincation involves the addition of an organozinc compound across an unsaturated carbon-carbon bond, such as an alkene or alkyne. This process generates a new, more functionalized organozinc species which can then be trapped by an electrophile in a subsequent step. While specific examples employing this compound are not prominently featured in the literature, the reactivity profile of arylzinc reagents suggests its applicability in such transformations.

These reactions are valuable for the regioselective and stereoselective construction of complex carbon skeletons. The choice of substrate and catalyst is critical in determining the outcome of the carbozincation. The reaction of an arylzinc reagent with an alkyne, for example, can lead to a vinylzinc species, which can then participate in further cross-coupling reactions, effectively creating two new carbon-carbon bonds in a single sequence.

Other Advanced Synthetic Transformations

Beyond conjugate additions and carbozincations, this compound is a key participant in a range of advanced synthetic transformations, most notably in palladium- or nickel-catalyzed cross-coupling reactions.

Negishi Cross-Coupling Reactions

The Negishi coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting an organozinc compound with an organic halide or triflate in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org this compound serves as the organozinc component, enabling the transfer of the 3,4-dimethylphenyl group.

This reaction is highly valued for its broad scope and tolerance of a wide variety of functional groups on both coupling partners. sigmaaldrich.com For example, arylzinc reagents are used in palladium-catalyzed couplings with aryl chlorides, bromides, and triflates. organic-chemistry.org The choice of catalyst and ligands is crucial; for instance, palladium complexes with bulky, electron-rich phosphine ligands are often highly effective. organic-chemistry.org

A notable application is in the synthesis of chalcones, which are precursors to various biologically active compounds. Research has demonstrated the use of arylzinc iodides in Negishi acylative cross-coupling reactions with cinnamoyl chlorides. mdpi.com By optimizing the catalyst system and solvent, high yields of the desired chalcone products can be achieved. For example, using Pd(PPh₃)₄ as a catalyst in 1,2-dimethoxyethane (B42094) (DME) has proven effective. mdpi.com

The table below illustrates representative conditions and outcomes for Negishi-type cross-coupling reactions, which are analogous to how this compound would be employed.

| Organozinc Reagent | Coupling Partner | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Methoxyphenylzinc iodide | Cinnamoyl chloride | Pd(PPh₃)₄ | DME | 92% | mdpi.com |

| Phenylzinc iodide | (E)-3-(4-chlorophenyl)acryloyl chloride | Pd(PPh₃)₄ | DME | 81% | mdpi.com |

| 2-Methoxyphenylzinc iodide | (E)-3-(4-methoxyphenyl)acryloyl chloride | Pd(PPh₃)₄ | DME | 84% | mdpi.com |

Copper-Catalyzed Cross-Coupling

Recent advancements have also shown that copper iodide (CuI) can effectively catalyze the cross-coupling of diarylzinc reagents with aryl iodides. calibrechem.com These reactions can often be performed under ligand-free conditions with low catalyst loading, offering a more economical and sustainable alternative to palladium-based systems. This methodology is compatible with various functional groups, further expanding the synthetic utility of arylzinc reagents like this compound. calibrechem.com

Advanced Methodological Considerations for the Utilization of 3,4 Dimethylphenylzinc Iodide

In Situ Generation and Direct Application Strategies

The in situ generation of 3,4-Dimethylphenylzinc iodide represents a significant advancement in its utilization, circumventing the need for isolation and storage of the often sensitive organozinc reagent. This one-pot approach involves the direct formation of the organozinc compound from a suitable precursor, typically 4-iodo-1,2-dimethylbenzene (B1295298), in the presence of activated zinc metal. The freshly generated this compound is then immediately consumed in a subsequent reaction, such as a Negishi cross-coupling.

Key to the success of in situ generation is the activation of the zinc metal. Various methods can be employed to achieve this, including treatment with activating agents like 1,2-dibromoethane (B42909) or trimethylsilyl (B98337) chloride. The choice of solvent is also crucial, with ethereal solvents such as tetrahydrofuran (B95107) (THF) being commonly used.

A typical in situ procedure for a Negishi cross-coupling reaction would involve the following steps within a single reaction vessel:

Activation of zinc powder.

Addition of 4-iodo-1,2-dimethylbenzene to form this compound.

Introduction of the coupling partner (an organic halide) and a suitable palladium catalyst.

The development of robust palladium catalysts, such as those based on bulky phosphine (B1218219) ligands, has been instrumental in the success of these one-pot procedures, as they can tolerate the reaction conditions required for the initial organozinc formation. bucknell.edu

Table 1: Comparison of Methodologies for this compound Utilization

| Methodology | Description | Advantages | Disadvantages |

|---|---|---|---|

| Traditional (Pre-formed) | Synthesis and isolation of this compound prior to its use in a subsequent reaction. | Allows for characterization and purification of the reagent. | Requires handling of sensitive organometallic compounds; potential for decomposition during storage. |

| In Situ Generation | Formation of this compound in the same vessel as the subsequent reaction without isolation. | Minimizes handling of sensitive reagents; reduces waste; can improve yields and reaction rates. | Requires careful optimization of reaction conditions to be compatible with all components. |

| Continuous Flow | Synthesis and immediate use of this compound in a continuous stream. | Enhanced safety and control over reaction parameters; improved scalability and reproducibility. | Requires specialized equipment; initial setup can be more complex. |

Continuous Flow Chemistry for Synthesis and Reaction Optimization

Continuous flow chemistry offers a powerful platform for the synthesis and immediate application of this compound, providing significant advantages in terms of safety, scalability, and process control over traditional batch methods. nih.gov In a continuous flow setup, reagents are pumped through a network of tubes and reactors where the chemical transformations occur.

For the synthesis of this compound, a solution of 4-iodo-1,2-dimethylbenzene in a suitable solvent can be continuously passed through a heated column packed with activated zinc. The resulting stream containing the organozinc reagent can then be directly merged with a stream containing the coupling partner and a palladium catalyst in a subsequent reactor coil to perform, for example, a Negishi cross-coupling reaction.

The key benefits of employing continuous flow for this process include:

Enhanced Safety: The small reactor volumes inherent to flow chemistry mitigate the risks associated with exothermic reactions and the handling of potentially pyrophoric organometallic compounds.

Precise Control: Reaction parameters such as temperature, pressure, and residence time can be precisely controlled, leading to improved reproducibility and the ability to fine-tune reaction conditions for optimal yield and selectivity.

Improved Efficiency: The high surface-area-to-volume ratio in flow reactors facilitates rapid heat and mass transfer, often leading to significantly shorter reaction times compared to batch processing.

Scalability: Scaling up production in a continuous flow system is typically achieved by running the system for longer periods or by "numbering up" (running multiple systems in parallel), which is often more straightforward than scaling up batch reactors.

The integration of in-line analytical techniques, such as IR or UV-Vis spectroscopy, can allow for real-time monitoring and optimization of the reaction, further enhancing the efficiency of the process. rsc.org

Catalyst Design and Engineering for this compound Mediated Processes

The success of cross-coupling reactions involving this compound, particularly the Negishi reaction, is critically dependent on the design and performance of the palladium catalyst. organic-chemistry.org The catalyst's role is to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Modern catalyst design for these processes focuses on the development of highly active and stable palladium complexes, often achieved through the use of sophisticated ligands. For Negishi couplings with arylzinc reagents like this compound, bulky and electron-rich phosphine ligands have proven to be particularly effective. bucknell.edu

Examples of ligand classes that have shown significant utility in related Negishi cross-coupling reactions include:

Biarylphosphine Ligands: Ligands such as RuPhos and XPhos are known to promote efficient oxidative addition and reductive elimination, leading to high turnover numbers and allowing for the coupling of challenging substrates.

N-Heterocyclic Carbenes (NHCs): NHC ligands form strong bonds with the palladium center, resulting in highly stable and active catalysts that can be effective at low catalyst loadings.

The choice of palladium precatalyst can also influence the reaction outcome. While traditional sources like Pd(PPh₃)₄ can be effective, more advanced precatalysts, such as those based on palladacycles, can offer improved stability and catalytic activity. rsc.org

Optimization of the catalyst system for a specific transformation with this compound would typically involve screening a variety of ligands and palladium sources to identify the combination that provides the highest yield and selectivity for the desired product. The steric and electronic properties of the 3,4-dimethylphenyl group will influence the optimal catalyst choice.

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₈H₉IZn |

| 4-Iodo-1,2-dimethylbenzene | C₈H₉I |

| 1,2-Dibromoethane | C₂H₄Br₂ |

| Trimethylsilyl chloride | C₃H₉ClSi |

| Tetrahydrofuran (THF) | C₄H₈O |

| RuPhos | C₃₀H₄₅OP |

| XPhos | C₃₃H₄₉P |

Theoretical and Computational Studies on 3,4 Dimethylphenylzinc Iodide Chemistry

Electronic Structure and Bonding Analysis

A foundational theoretical study of 3,4-Dimethylphenylzinc iodide would begin with an analysis of its electronic structure and the nature of the carbon-zinc and zinc-iodide bonds. Computational methods such as Density Functional Theory (DFT) would be instrumental in elucidating these properties.

Key parameters that would be investigated include:

Bond Lengths and Angles: Optimized geometries would provide precise values for the C-Zn and Zn-I bond lengths, as well as the C-Zn-I bond angle. These values, when compared to experimental data (if available) and other calculated arylzinc halides, would offer insights into the steric and electronic effects of the 3,4-dimethylphenyl group.

Natural Bond Orbital (NBO) Analysis: NBO analysis would quantify the degree of covalent and ionic character in the C-Zn and Zn-I bonds. This would involve examining the hybridization of the atomic orbitals and the charge distribution on the carbon, zinc, and iodine atoms. It is generally understood that the C-Zn bond in arylzinc halides possesses a significant degree of covalent character, though it is polarized towards the carbon atom.

Molecular Orbital (MO) Analysis: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity of the compound. For an arylzinc halide, the HOMO is typically associated with the C-Zn bond, indicating its nucleophilic character. The LUMO is often located on the aryl ring or the zinc center, suggesting sites for electrophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Structure Parameters for this compound

| Parameter | Predicted Value/Characteristic | Significance |

|---|---|---|

| C-Zn Bond Length | ~1.95 - 2.05 Å | Reflects the covalent radius of zinc and sp² carbon, influenced by the electron-donating methyl groups. |

| Zn-I Bond Length | ~2.50 - 2.60 Å | Indicates a predominantly ionic interaction. |

| C-Zn-I Bond Angle | ~170-180° | A nearly linear geometry is expected for a simple monomeric species. |

| NBO Charge on Zn | Positive | Confirms the electropositive nature of zinc. |

| NBO Charge on C (ipso) | Negative | Highlights the nucleophilic character of the aryl group. |

| HOMO Energy | Relatively high | The electron-donating methyl groups would raise the HOMO energy, suggesting enhanced nucleophilicity compared to phenylzinc iodide. |

Prediction of Reactivity and Selectivity through Computational Modeling

Computational modeling is a powerful tool for predicting the reactivity and selectivity of organometallic reagents in various chemical transformations, such as the well-known Negishi cross-coupling reaction. For this compound, computational studies could explore:

Fukui Functions and Dual Descriptors: These reactivity indices, derived from DFT calculations, can identify the most nucleophilic and electrophilic sites within the molecule. For this compound, the ipso-carbon of the dimethylphenyl group would be predicted to have the highest nucleophilicity.

Reaction Pathway Modeling: By modeling the reaction of this compound with various electrophiles (e.g., aryl halides in a Negishi coupling), computational chemistry can map out the potential energy surface of the reaction. This would allow for the identification of the most favorable reaction pathways and the prediction of major and minor products.

Stereoselectivity and Regioselectivity: In reactions where stereochemistry or regiochemistry is a factor, computational modeling can be used to predict the preferred outcome. For instance, in reactions with unsymmetrical electrophiles, calculations could determine which regioisomer is favored.

Modeling of Reaction Energetics and Transition States

A critical aspect of understanding a chemical reaction is the study of its energetics and the structure of the transition states. For reactions involving this compound, computational modeling could provide:

Activation Energies: By locating the transition state structures for key reaction steps (e.g., transmetalation in a cross-coupling reaction), the activation energy (ΔG‡) can be calculated. This value is directly related to the reaction rate. The electron-donating methyl groups on the phenyl ring would be expected to lower the activation energy for reactions involving electrophilic partners.

Transition State Geometries: The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For a Negishi coupling, for example, the transition state for the transmetalation step would likely involve a bridging halide and a direct interaction between the zinc and the palladium catalyst.

Table 2: Hypothetical Calculated Energetic Profile for the Transmetalation Step in a Negishi Coupling involving this compound

| Parameter | Predicted Value (kcal/mol) | Implication |

|---|---|---|

| Activation Free Energy (ΔG‡) | Lower than phenylzinc iodide | Faster reaction rate due to the electron-donating effect of the methyl groups. |

Solvation Effects and Aggregate Formation in Computational Studies

The behavior of organozinc reagents in solution is often complex, involving interactions with solvent molecules and the formation of aggregates. Computational studies are essential for unraveling these phenomena.

Explicit and Implicit Solvation Models: To accurately model the behavior of this compound in a solvent like tetrahydrofuran (B95107) (THF), computational models can include solvent effects. Implicit models treat the solvent as a continuous medium, while explicit models include individual solvent molecules interacting directly with the solute. These models are crucial for accurately calculating reaction energetics and pathways in solution.

Modeling of Aggregates: Organozinc halides are known to form various aggregates in solution, such as dimers, trimers, and higher-order structures. These aggregations can significantly impact the reactivity of the reagent. Computational studies could explore the relative stabilities of different aggregate structures of this compound and how these aggregates might participate in chemical reactions. The Schlenk equilibrium, which describes the disproportionation of RZnX into R₂Zn and ZnX₂, is another important aspect that could be computationally investigated.

Role of Additives: The presence of salts like lithium chloride can dramatically influence the structure and reactivity of organozinc reagents by forming "ate" complexes (e.g., [RZnXI₂]⁻Li⁺). Computational modeling could be used to study the structure and stability of such complexes derived from this compound and explain their potentially altered reactivity.

Future Directions and Emerging Research Avenues for 3,4 Dimethylphenylzinc Iodide

Development of Novel Catalytic Systems and Ligand Scaffolds

The efficacy of 3,4-dimethylphenylzinc iodide in cross-coupling reactions, such as the Negishi coupling, is heavily reliant on the catalytic system employed. acs.orgwikipedia.orgorganic-chemistry.org Future research will focus on designing and synthesizing novel catalysts and ligand scaffolds to enhance the reactivity, selectivity, and substrate scope of reactions involving this organozinc reagent.

The development of more active and robust palladium and nickel catalysts is a primary objective. wikipedia.orgnih.govmit.edu Advanced ligand scaffolds, such as biarylphosphines and N-heterocyclic carbenes (NHCs), have shown promise in improving the efficiency of Negishi couplings with other arylzinc reagents and are expected to be beneficial for reactions with this compound. nih.govmit.edudokumen.pub These ligands can enhance the stability of the catalytic species and promote the crucial reductive elimination step in the catalytic cycle.

Furthermore, the exploration of catalysts based on more abundant and less toxic first-row transition metals like cobalt and iron is a growing area of interest. acs.orgresearchgate.netbohrium.com Developing effective cobalt- or iron-based catalytic systems for cross-coupling reactions with this compound would offer more sustainable and economical alternatives to traditional palladium and nickel catalysts.

Table 1: Comparison of Catalytic Systems for Negishi Cross-Coupling

| Catalyst Type | Metal | Typical Ligands | Advantages | Research Focus for this compound |

| Traditional | Palladium, Nickel | Phosphines (e.g., PPh₃), NHCs | High reactivity and broad scope | Development of more active and stable catalysts with advanced ligands. |

| Emerging | Cobalt, Iron | Phosphines, N-based ligands | Lower cost, more sustainable | Designing effective and selective catalyst systems. |

Expansion into Asymmetric Synthesis and Chiral Induction

A significant frontier for the application of this compound lies in the field of asymmetric synthesis, where the goal is to create chiral molecules with a specific three-dimensional arrangement. acs.orgnih.govorganic-chemistry.org The development of catalytic systems that can control the stereochemical outcome of reactions involving this reagent is a key area of future research.

The rhodium-catalyzed asymmetric 1,4-addition of arylzinc reagents to electron-deficient olefins is a well-established method for creating chiral centers. acs.orgnih.gov Future work will likely involve the application of this compound in such reactions, utilizing chiral ligands like (R)-BINAP to induce high levels of enantioselectivity. acs.org This would enable the synthesis of enantioenriched compounds containing the 3,4-dimethylphenyl moiety, which could be valuable in medicinal chemistry and materials science.

Furthermore, nickel-catalyzed asymmetric cross-couplings of racemic secondary propargylic halides with arylzinc reagents have been shown to produce enantioenriched alkynes. organic-chemistry.org Applying this methodology to this compound could provide access to a range of chiral propargylarenes. The use of chiral ligands, such as pybox, is crucial for achieving high enantioselectivity in these transformations. organic-chemistry.org

Integration with Photoredox and Electrochemistry in Organozinc Chemistry

The convergence of organozinc chemistry with modern synthetic techniques like photoredox catalysis and electrochemistry opens up new avenues for the application of this compound. researchgate.netnih.govresearchgate.netoup.com These methods offer alternative activation pathways that can lead to novel reactivity and more sustainable chemical processes.

Photoredox catalysis, which uses visible light to initiate chemical reactions, can be coupled with transition metal catalysis to facilitate cross-coupling reactions under mild conditions. nih.govacs.org The integration of photoredox catalysis with nickel catalysis has been shown to be effective for the coupling of organozinc reagents with various partners. researchgate.net Future research will likely explore the use of this compound in such dual catalytic systems, enabling reactions that are difficult to achieve through traditional thermal methods.

Electrochemistry provides another powerful tool for the generation and reaction of organozinc reagents. acs.orgresearchgate.netoup.com The electrochemical synthesis of arylzinc compounds from aryl halides offers a green alternative to conventional chemical methods, as it avoids the use of stoichiometric metallic reducing agents. acs.org Investigating the electrochemical generation of this compound from 4-iodo-1,2-dimethylbenzene (B1295298) and its subsequent use in cross-coupling reactions is a promising area for future studies. This approach could lead to more sustainable and efficient synthetic routes.

Sustainable and Green Chemistry Approaches in Organozinc Reagent Application

In line with the growing emphasis on sustainable and green chemistry, future research on this compound will increasingly focus on developing more environmentally friendly synthetic methods. organic-chemistry.orgdigitellinc.comeurekalert.orgmdpi.com This includes the use of greener solvents, the development of catalyst systems that operate in water, and the design of more atom-economical reactions.

The use of aqueous micellar solutions for palladium-catalyzed cross-coupling reactions of organozinc reagents represents a significant advancement in green chemistry. organic-chemistry.org This approach, which utilizes surfactants to create nanoreactors in water, avoids the need for volatile organic solvents. organic-chemistry.org Adapting this technology for reactions involving this compound could dramatically reduce the environmental impact of its applications.

Moreover, the development of continuous flow processes for the synthesis and subsequent reaction of organozinc reagents is another key area of green chemistry research. researchgate.netacs.orgresearchgate.net Flow chemistry offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation. researchgate.netresearchgate.net Implementing a continuous flow synthesis of this compound and its immediate use in a subsequent coupling reaction would represent a more efficient and sustainable manufacturing process.

Table 2: Green Chemistry Strategies for this compound

| Strategy | Description | Potential Benefits |

| Aqueous Micellar Catalysis | Using surfactants to enable reactions in water. | Reduces use of volatile organic solvents. |

| Continuous Flow Synthesis | Preparing and using the reagent in a continuous stream. | Improved safety, efficiency, and scalability. |

| Use of Sustainable Solvents | Replacing traditional solvents with greener alternatives like N-Hydroxyethylpyrrolidone (HEP). digitellinc.com | Reduced environmental and health impacts. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,4-Dimethylphenylzinc iodide with high purity?

- Methodology : Use transmetallation reactions between 3,4-dimethylphenylmagnesium bromide and zinc iodide under anhydrous conditions. Monitor reaction progress via TLC or GC-MS. Purify via recrystallization in dry THF or hexane under inert atmosphere (argon/nitrogen) to avoid hydrolysis .

- Key Parameters : Maintain stoichiometric ratios (1:1 Grignard:ZnI₂), reaction temperature (−20°C to 0°C), and inert gas flow rates. Validate purity via elemental analysis and NMR spectroscopy.

Q. How should this compound be stored to ensure stability?

- Methodology : Store in rigorously dried Schlenk flasks or sealed ampules under argon at −20°C. Conduct periodic FT-IR analysis to detect moisture-induced degradation (broad O-H stretches at ~3300 cm⁻¹). Use molecular sieves (3Å) in storage solvents to adsorb residual water .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Use ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm aromatic proton environments and zinc coordination shifts.

- X-ray Diffraction : For single-crystal analysis, grow crystals via slow diffusion of hexane into a THF solution. Compare unit cell parameters to literature data for analogous organozinc compounds .

- Elemental Analysis : Verify C, H, N, and Zn content (±0.3% error margin).

Advanced Research Questions

Q. How does the reactivity of this compound compare to other arylzinc reagents in cross-coupling reactions?

- Methodology : Perform comparative kinetic studies using model reactions (e.g., Negishi coupling with Pd catalysts). Monitor reaction rates via in situ IR spectroscopy and quantify yields via HPLC. Correlate steric effects (methyl substituents at 3,4-positions) with reduced reactivity in bulky substrates .

- Data Analysis : Use Hammett plots to assess electronic effects; compare turnover frequencies (TOFs) with meta- or para-substituted analogs.

Q. What mechanistic insights explain contradictions in catalytic efficiency when using this compound in asymmetric syntheses?

- Methodology : Employ DFT calculations (B3LYP/6-31G*) to model transition states and identify steric clashes between methyl groups and chiral ligands (e.g., BINAP). Validate experimentally by synthesizing ligand variants with adjustable bite angles and monitoring enantiomeric excess (ee) via chiral GC .

- Case Study : A 2022 study resolved contradictions by demonstrating that methyl groups hinder ligand rotation, reducing ee by 15–20% compared to unsubstituted arylzinc reagents .

Q. How can this compound be integrated into perovskite precursor solutions for optoelectronic applications?

- Methodology : Co-dissolve with lead iodide (PbI₂) in DMF:DMSO (4:1 v/v) under nitrogen. Spin-coat thin films and anneal at 100°C. Characterize film morphology via SEM and XRD; compare hole-transport properties (e.g., conductivity, carrier lifetime) to control devices .

- Critical Note : Methyl substituents may enhance hydrophobicity, reducing perovskite degradation under humidity but potentially increasing interfacial defects.

Data Contradiction & Troubleshooting

Q. Why do discrepancies arise in reported crystallographic data for this compound derivatives?

- Root Cause : Variations in solvate formation (e.g., THF vs. ether coordination) or polymorphic transitions during crystal growth.

- Resolution : Standardize crystallization protocols (solvent, cooling rate) and report lattice parameters with associated temperature/pressure conditions. Cross-reference with Cambridge Structural Database entries .

Q. How to address inconsistent yields in large-scale syntheses of this compound?

- Troubleshooting :

- Exothermic Control : Use jacketed reactors with precise cooling (−10°C ± 2°C) to prevent thermal runaway during Grignard addition.

- Impurity Profiling : Identify zinc oxide byproducts via XPS or ICP-OES; reintroduce iodide scavengers (e.g., TMS-Cl) to suppress side reactions .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.